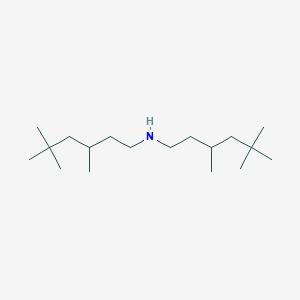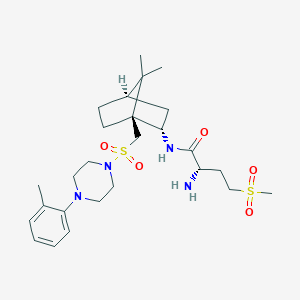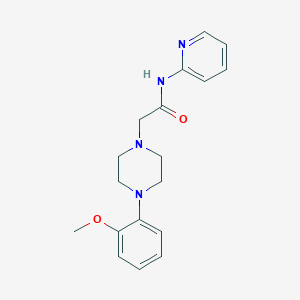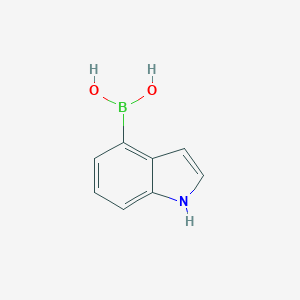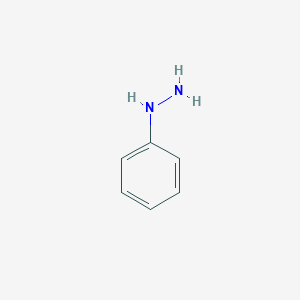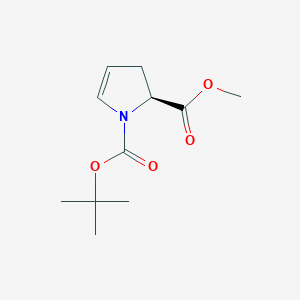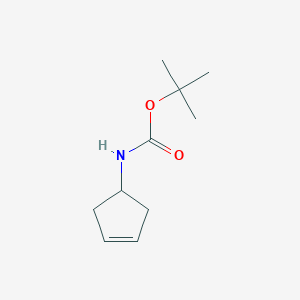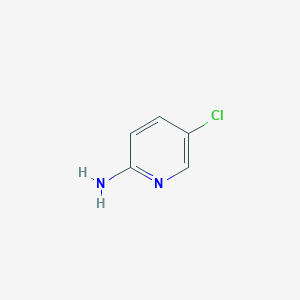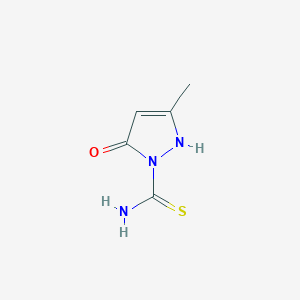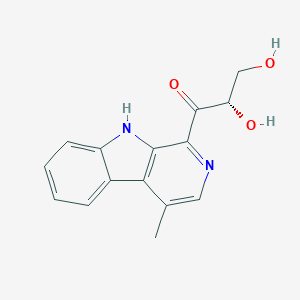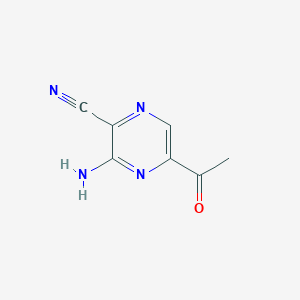
5-Acetyl-3-aminopyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Aloradine involves several steps. The preparation method typically includes dissolving crude Aloradine in an appropriate organic solvent, followed by adsorption using activated carbon. The solution is then heated, stirred, and filtered to obtain primarily purified Aloradine. Further purification involves concentrating the solution, loading it onto a macroporous absorption resin column, and eluting with a mixture of isopropyl alcohol and hydrochloric acid. The final product is obtained by adjusting the pH, cooling for crystallization, centrifuging the separated crystals, washing, and drying .
Chemical Reactions Analysis
Aloradine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium dodecyl sulfate, n-butanol, and triethylamine in phosphoric acid. The major products formed from these reactions include desloratadine, which is an active metabolite of Aloradine .
Scientific Research Applications
Aloradine has a wide range of scientific research applications. It is being studied for its potential use in treating social anxiety disorder, generalized anxiety disorder, and post-traumatic stress disorder . Additionally, Aloradine is being investigated for its ability to modulate sensory receptor systems in the brain, making it a promising candidate for treating various anxiety-related conditions . Research has also explored its use in topical gel formulations for enhanced bioavailability and sustained release .
Mechanism of Action
Aloradine exerts its effects by directly activating isolated human vomeronasal receptor cells at nanomolar concentrations. It lacks affinity for steroid hormone receptors and instead modulates the olfactory-amygdala neural circuits of fear and anxiety. This action attenuates the tone of the sympathetic autonomic nervous system without systemic distribution . The closely related pheromone androstenol acts as a potent positive allosteric modulator of the GABA-A receptor, and it is proposed that this action may mediate the pheromone effects of Aloradine .
Comparison with Similar Compounds
Aloradine is structurally similar to other pheromones such as androstadienol, androstadienone, and androstenone. it is unique in its ability to directly activate vomeronasal receptor cells and modulate the olfactory-amygdala neural circuits . Other similar compounds include loratadine, cetirizine, and fexofenadine, which are antihistamines used to treat allergic reactions . Unlike these antihistamines, Aloradine is primarily focused on treating anxiety-related conditions.
References
Properties
CAS No. |
147425-71-6 |
|---|---|
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-acetyl-3-aminopyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H6N4O/c1-4(12)6-3-10-5(2-8)7(9)11-6/h3H,1H3,(H2,9,11) |
InChI Key |
WGPYTXJXEWKMBW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=C(C(=N1)N)C#N |
Canonical SMILES |
CC(=O)C1=CN=C(C(=N1)N)C#N |
Synonyms |
Pyrazinecarbonitrile, 5-acetyl-3-amino- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


